N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and an oxoethyl group, attached to a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. For instance, cyclobutene can be reacted with ethylene in the presence of a catalyst such as rhodium to form the cyclobutyl ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation. The cyclobutyl intermediate is treated with borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the hydroxy-substituted cyclobutyl compound.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an aldol condensation reaction. The hydroxy-substituted cyclobutyl compound is reacted with an aldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the oxoethyl-substituted cyclobutyl compound.
Formation of the Naphthamide Moiety: The final step involves the formation of the naphthamide moiety. This can be achieved by reacting the oxoethyl-substituted cyclobutyl compound with 2-naphthoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclobutyl ring can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The naphthamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Formation of a ketone from the hydroxy group.
Reduction: Formation of an alcohol from the oxoethyl group.
Substitution: Formation of nitro-substituted naphthamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be exploited to develop new therapeutic agents for treating diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The hydroxy and oxoethyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. The naphthamide moiety can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-substrate complex.
Comparison with Similar Compounds
Similar Compounds
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-benzamide: Similar structure but with a benzamide moiety instead of a naphthamide moiety.
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-anthramide: Similar structure but with an anthramide moiety instead of a naphthamide moiety.
Uniqueness
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is unique due to its combination of a cyclobutyl ring with hydroxy and oxoethyl substitutions, and a naphthamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c19-8-7-17(21)10-15(11-17)18-16(20)14-6-5-12-3-1-2-4-13(12)9-14/h1-6,8-9,15,21H,7,10-11H2,(H,18,20) |
InChI Key |
DSATZMOOCAGRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CC=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.